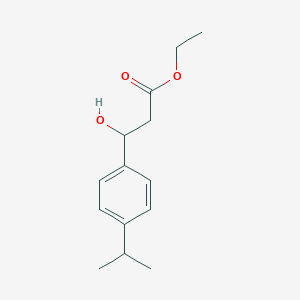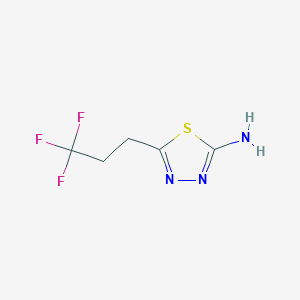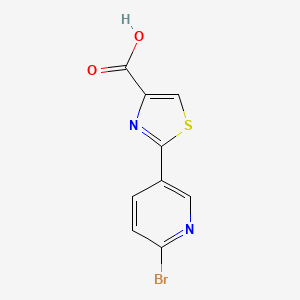![molecular formula C17H17NO2 B13687609 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone typically involves the reaction of 2-(benzyloxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce benzyloxyphenylethanol.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific sites, while the pyrrolidinone moiety contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-[2-(Benzyloxy)phenyl]ethan-1-one
- 1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole
- N-[4-[N-[4-[5-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide
Uniqueness: 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone stands out due to its specific combination of the benzyloxy group and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C17H17NO2 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-(2-phenylmethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-11-6-12-18(17)15-9-4-5-10-16(15)20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Clave InChI |
NXCAGKXGRZYMOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
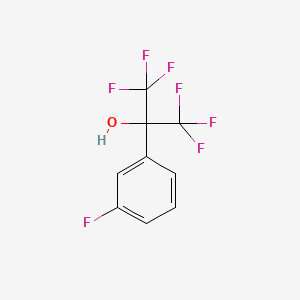
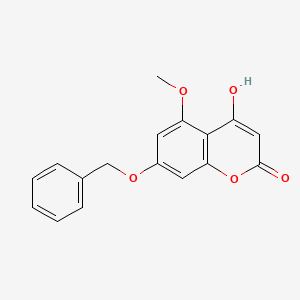
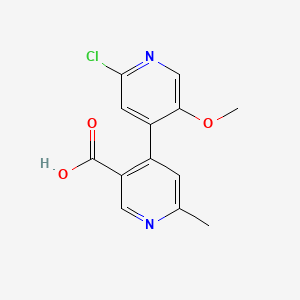
![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
